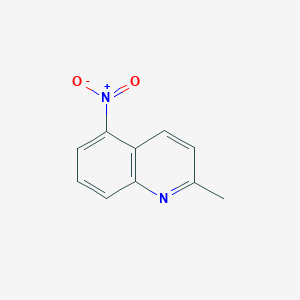

2-Methyl-5-nitroquinoline

Descripción general

Descripción

2-Methyl-5-nitroquinoline is a chemical compound with the linear formula C10H8N2O2 . It is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles .

Synthesis Analysis

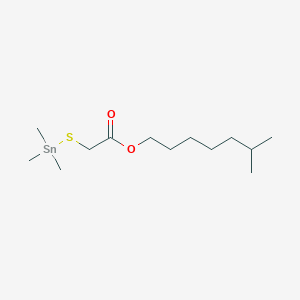

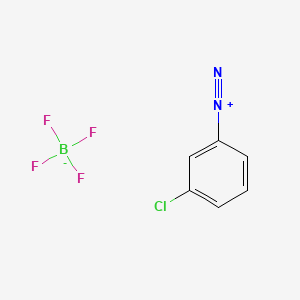

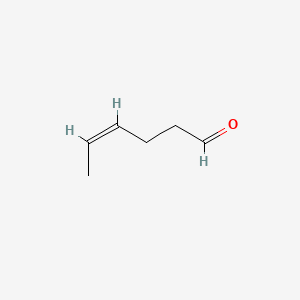

The synthesis of quinoline derivatives, including 2-Methyl-5-nitroquinoline, has been studied extensively. Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been developed . For instance, a one-pot three-component fusion of methyl 3,3-diethoxypropionate, varying aniline derivatives, and aldehyde at 60°C under ultrasonic circumstances utilizing SnCl2.2H2O as a catalyst and water as solvent has been reported .Chemical Reactions Analysis

The vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines like 2-Methyl-5-nitroquinoline has been studied . The reaction involves protonation at the carbonyl oxygen in aldehyde, addition of aniline NH2 group to the alkenal β-carbon followed by cyclization of adduct A, dehydration of cyclic intermediate B, and oxidation of dihydroquinoline C by phosphotungstic acid or air to quinoline .Aplicaciones Científicas De Investigación

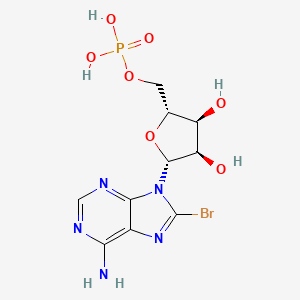

Prodrug Systems for Reductive Activation

2-Methyl-5-nitroquinoline and its derivatives are studied for their potential as prodrug systems. They are designed for bioreductive activation, a process where the drug is activated in the body by reduction, typically in hypoxic (low oxygen) conditions. This is useful for targeting hypoxic tumor cells in cancer treatments (Couch et al., 2008).

Hypoxia-Selective Cytotoxins

Certain nitroquinoline derivatives show promise as hypoxia-selective cytotoxins. These compounds have been studied for their ability to selectively target and kill cells in low-oxygen environments, which is a characteristic of many solid tumors. This makes them potential candidates for cancer treatment (Denny et al., 1992).

Antimalarial Activity

Research has been conducted on the antimalarial activity of quinoline derivatives, including those related to 2-Methyl-5-nitroquinoline. These compounds have shown effectiveness against resistant strains of malaria in preclinical models, suggesting their potential as antimalarial agents (Werbel et al., 1986).

Synthesis of Pyrroloquinolines

Nitroquinolines, closely related to 2-Methyl-5-nitroquinoline, have been used in the synthesis of pyrroloquinolines, a class of compounds with various biological activities. These synthetic pathways are valuable in medicinal chemistry for the development of new drugs (Roberts et al., 1997).

Fungicidal Activity

Some derivatives of nitroquinolines exhibit fungicidal properties, making them candidates for use in agriculture as protection against fungal diseases. This application is crucial in ensuring crop health and yield (Ustinov et al., 2019).

Cancer Research

Nitroquinolines have been extensively studied in cancer research. They have been used to induce tumors in animal models to study the mechanisms of carcinogenesis and test potential cancer treatments. This research contributes significantly to our understanding of cancer and the development of new therapies (Tatematsu et al., 1975).

Mecanismo De Acción

Direcciones Futuras

Quinoline derivatives, including 2-Methyl-5-nitroquinoline, have shown substantial biological activities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The focus is on creating compounds with wide-ranging pharmacological activities .

Propiedades

IUPAC Name |

2-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-6-8-9(11-7)3-2-4-10(8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHADKRGUJCHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304032 | |

| Record name | 2-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23877-94-3 | |

| Record name | 23877-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine]](/img/structure/B1594666.png)

![2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B1594679.png)